molecular formula C16H18F3NO2 B2691870 3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2176070-27-0

3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2691870
CAS No.: 2176070-27-0
M. Wt: 313.32
InChI Key: WXQOHKHXALIVGG-UHFFFAOYSA-N
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Description

3-Methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a synthetic small molecule based on the 8-azabicyclo[3.2.1]octane scaffold, a core structure of paramount importance in medicinal chemistry known as the tropane alkaloid framework . This specific scaffold is recognized for its presence in a wide array of biologically active natural products and is frequently investigated for its potential to interact with the central nervous system . The compound features a 3-methoxy substituent and an 8-[4-(trifluoromethyl)benzoyl] functional group, modifications that are typically explored to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity for specific biological targets. The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance these properties. Research into analogs of the 8-azabicyclo[3.2.1]octane structure indicates its significant value in the enantioselective synthesis of complex natural products and as a key intermediate for developing novel pharmacologically active compounds . Derivatives of this scaffold are often studied for their potential as neuromodulatory agents. Furthermore, related structures are the subject of ongoing research in anticancer drug discovery, highlighting the versatility of this bicyclic system in chemical biology and therapeutic development . This compound is offered exclusively for research purposes, providing chemists and biologists with a specialized building block for probe design, method development, and investigating structure-activity relationships.

Properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO2/c1-22-14-8-12-6-7-13(9-14)20(12)15(21)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQOHKHXALIVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H18F3NO2
  • Molecular Weight : Approximately 305.29 g/mol
  • Structural Features : The compound's bicyclic framework enhances its lipophilicity, influencing its interaction with biological systems.

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : Involves adding oxygen or removing hydrogen, potentially yielding ketones or carboxylic acids.
  • Reduction : Involves adding hydrogen or removing oxygen, which may produce alcohols or amines.
  • Substitution : Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents Used

Reaction TypeReagents
OxidationPotassium permanganate, chromium trioxide
ReductionLithium aluminum hydride, sodium borohydride
CatalystsPalladium, platinum

Chemistry

3-Methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules and facilitates various organic reactions.

Biology

The compound's structural characteristics make it a significant tool in biological research:

  • Neurotransmitter Systems : It is used to study interactions within neurotransmitter pathways, offering insights into neurological functions.
  • Pharmacology : The compound shows potential as an inhibitor for specific enzymes and receptors, suggesting applications in drug development for conditions such as pain management and inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound, indicating its potential therapeutic applications:

  • Neuropharmacology : Investigations into how the compound affects neurotransmitter systems have shown promise for treating neurological disorders.
  • Antimicrobial Properties : Related bicyclic compounds have demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in infection treatment.

Mechanism of Action

The mechanism by which 3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 3 and 8

The table below compares the target compound with structurally similar analogs, emphasizing substituent effects:

Compound Name (CAS/Identifier) Substituent at C3 Substituent at C8/N8 Molecular Weight (g/mol) Key Biological/Physicochemical Properties
Target Compound (2176070-27-0) Methoxy (-OCH₃) 4-(Trifluoromethyl)benzoyl 313.31 High lipophilicity (CF₃ group); potential CNS activity
BK71663 (2195938-94-2) 1H-1,2,3-Triazol-1-yl 3-(Trifluoromethyl)benzoyl 350.34 Increased polarity (triazole); altered metabolic stability
3-[Bis(4-fluorophenyl)methoxy]-8-methyl analog Bis(4-fluorophenyl)methoxy Methyl ~385.37* Enhanced receptor binding (fluorine interactions); NK1 antagonist activity
N-Cbz-nortropinone (MFCD07776632) Oxo (C=O) Benzyl carbamate (Cbz) ~275.30* Carbamate group improves stability; precursor in synthesis
Ethylbenzoylecgonine (214203-14-2) Benzoyloxy Methyl + ethyl ester (C2) ~333.36* Ester group enhances bioavailability; cocaine metabolite analog

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations:
  • Position 3 Modifications :
    • Methoxy and benzoyloxy groups (target compound and ) increase steric bulk and lipophilicity, favoring blood-brain barrier penetration.
    • Polar groups like triazole (BK71663 ) may reduce CNS penetration but improve solubility.
  • Methyl or carbamate groups () simplify the structure but reduce affinity for complex targets like NK1 receptors .

Structural and Functional Impact of the Tropane Core

The 8-azabicyclo[3.2.1]octane scaffold is a rigid, bicyclic structure that enforces specific three-dimensional conformations, critical for receptor binding. Comparisons include:

  • C6-Substituted Analogs (e.g., 6-exo substituents ): Acidic groups at C6 improve hNK1 receptor affinity, highlighting the importance of substituent positioning.

Biological Activity

3-Methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is a synthetic compound with a unique bicyclic structure that includes a nitrogen atom, which contributes to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C16H18F3NO2
  • Molecular Weight : Approximately 305.29 g/mol
  • Structure : The compound features a methoxy group and a trifluoromethyl-benzoyl substituent, enhancing its lipophilicity and influencing its interaction with biological systems.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its effects on neurotransmitter systems and potential therapeutic applications.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, influencing various biological processes such as:

  • Enzyme Activity : The compound may act as an inhibitor for certain enzymes.
  • Receptor Binding : It has the potential to interact with neurotransmitter receptors, similar to other compounds in the azabicyclo class.
  • Signal Transduction : The compound could modulate signaling pathways involved in neurotransmission and other physiological processes.

Biological Activity Data

Biological ActivityDescription
Neurotransmitter Interaction Potential effects on dopamine and serotonin transporters, which are critical in mood regulation and addiction therapies .
Antimicrobial Activity Preliminary studies indicate inhibition against certain nematodes, suggesting a role in pest control applications.
Analgesic Properties Similar compounds have shown promise in pain management through their action on pain pathways .

Case Studies and Research Findings

  • Neuropharmacological Studies
    • Research has indicated that azabicyclo compounds can act as selective inhibitors of the dopamine transporter (DAT), which is crucial for developing treatments for cocaine addiction. For instance, related compounds have demonstrated IC50 values ranging from 7 to 43 nM against DAT, indicating significant potency .
  • Nematode Inhibition
    • In studies evaluating the efficacy against root-knot nematodes (Meloidogyne spp.), this compound exhibited notable inhibition rates, highlighting its potential use in agricultural applications.
  • Pain Management Potential
    • Compounds with similar structural frameworks have been explored for their analgesic properties, showing effectiveness in preclinical models for pain relief, suggesting that this compound may also possess such properties .

Q & A

Q. What are the key synthetic routes for 3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis involves constructing the azabicyclo[3.2.1]octane core, followed by functionalization. Critical steps include:
  • Protecting group strategies : Boc (tert-butoxycarbonyl) protection for the nitrogen atom to prevent undesired side reactions during benzoylation .
  • Coupling reactions : Introducing the 4-(trifluoromethyl)benzoyl group via acyl transfer or nucleophilic substitution. demonstrates benzoylation under controlled temperatures (45°C) to optimize regioselectivity .
  • Purification : Chromatographic techniques (e.g., HPLC) are essential for isolating high-purity products, as highlighted in for structurally similar compounds .
    Yield optimization requires precise control of stoichiometry, solvent polarity, and catalyst selection (e.g., palladium for cross-couplings).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the bicyclic framework and substituent positions. provides spectral data (δ values) for analogous bicyclo compounds, aiding peak assignment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying the trifluoromethylbenzoyl moiety .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and methoxy (C-O) stretches, with reference to IR libraries for azabicyclo derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory.
  • First Aid Measures :
  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin Contact : Wash with soap and water for 15 minutes .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation, as recommended for structurally related azabicyclo compounds .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Core Modifications : Vary the methoxy or trifluoromethylbenzoyl groups to assess impact on bioactivity. suggests combinatorial libraries for rapid SAR screening .
  • Biological Assays : Test analogs against target receptors (e.g., GPCRs or enzymes) using in vitro binding assays. emphasizes correlating substituent electronic properties (e.g., trifluoromethyl’s electron-withdrawing effects) with activity trends .

Advanced Research Questions

Q. How can discrepancies between computational binding predictions and experimental affinity data be resolved?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Refine force fields to account for the trifluoromethyl group’s steric and electronic effects .
  • Hybrid QM/MM Methods : Combine quantum mechanics for the ligand-binding site and molecular mechanics for the protein backbone to improve accuracy .
  • Experimental Validation : Use X-ray crystallography or cryo-EM to resolve binding poses, cross-referenced with computational models .

Q. What strategies optimize solubility and bioavailability without compromising pharmacological activity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility, as seen in ’s carboxylate derivatives .
  • Formulation Adjustments : Use cyclodextrins or lipid-based carriers to improve dissolution rates. ’s storage conditions (2–8°C) suggest sensitivity to aggregation, requiring stabilization .
  • Structural Modifications : Replace the methoxy group with polar substituents (e.g., hydroxyl or amine) while monitoring activity via SAR .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes or hepatocytes to identify metabolic hotspots (e.g., demethylation of the methoxy group). ’s environmental fate studies provide frameworks for tracking metabolite formation .
  • Isotope Labeling : Use 14C or 3H isotopes to trace biotransformation pathways.
  • LC-MS/MS Analysis : Quantify parent compound and metabolites, leveraging protocols from ’s analytical standards .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line NMR or FTIR) to ensure consistent reaction progression .
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature, catalyst loading, and solvent choice. ’s synthesis protocols emphasize reproducibility through controlled stepwise reactions .
  • Quality Control : Rigorous purity checks via HPLC (as in ) and chiral chromatography for stereochemical integrity .

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